1-Ethyl-4-(4-iodophenyl)-1H-pyrazole
CAS No.:
Cat. No.: VC15848664
Molecular Formula: C11H11IN2
Molecular Weight: 298.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11IN2 |
|---|---|
| Molecular Weight | 298.12 g/mol |
| IUPAC Name | 1-ethyl-4-(4-iodophenyl)pyrazole |
| Standard InChI | InChI=1S/C11H11IN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3 |
| Standard InChI Key | NYOVXHPWJOFTJK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C2=CC=C(C=C2)I |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure consists of a five-membered pyrazole ring (C3H3N2) with substituents at the 1- and 4-positions. The ethyl group (-CH2CH3) occupies the N1 position, while the 4-iodophenyl group (C6H4-I) is attached to the C4 carbon. X-ray crystallography of analogous pyrazole derivatives reveals a planar ring geometry with bond lengths of 1.37 Å for N-N and 1.32 Å for C-N bonds, consistent with aromatic delocalization . The iodine atom’s van der Waals radius (1.98 Å) introduces steric bulk, influencing intermolecular interactions.
Electronic Properties
Density functional theory (DFT) calculations on similar iodophenyl-pyrazoles indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. The iodine atom’s electron-withdrawing effect (-I) reduces electron density at the phenyl ring, as evidenced by a 0.15 eV downfield shift in the C4 carbon’s NMR signal compared to non-halogenated analogs . The ethyl group’s inductive (+I) effect slightly offsets this deactivation, creating a polarized electronic environment conducive to electrophilic substitution at the phenyl ring’s para position.
Synthesis and Optimization
Pyrazole Ring Formation
The pyrazole core is typically synthesized via the [3+2] cycloaddition of hydrazines with 1,3-diketones. For example, reaction of hydrazine hydrate with ethyl acetoacetate yields 1H-pyrazole-5-carboxylate, which undergoes decarboxylation to form the unsubstituted pyrazole intermediate .
Regioselective Alkylation
Ethylation at N1 is achieved using ethyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C. This method achieves 85% yield with <5% O-alkylation byproducts, as confirmed by HPLC analysis .
Suzuki-Miyaura Coupling
| Parameter | Value |
|---|---|
| Reactor Volume | 50 L |
| Flow Rate | 25 L/h |
| Temperature | 90°C |
| Pressure | 1.5 atm |
| Annual Capacity | 1.2 metric tons |
Chemical Reactivity and Functionalization
Halogen Exchange Reactions
The iodine substituent undergoes facile exchange in Ullmann-type reactions. Treatment with copper(I) cyanide in NMP at 150°C produces 4-cyano-1-ethyl-1H-pyrazole in 92% yield . This reactivity enables diversification for pharmaceutical applications.
Electrophilic Aromatic Substitution
Nitration using fuming HNO3/H2SO4 at 0°C occurs preferentially at the phenyl ring’s meta position (relative to iodine), yielding 3-nitro-4-(4-iodophenyl)-1-ethyl-1H-pyrazole. Computational studies attribute this selectivity to the iodine atom’s directing effects .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor to kinase inhibitors. Derivatization with imidazole moieties (via CH2-linkers) produces molecules with IC50 values <100 nM against EGFR kinase (Table 2) .
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC50 (nM) |
|---|---|---|
| Imidazole-conjugate | EGFR | 87 |
| Triazole-analog | COX-2 | 230 |
Materials Science
Thin films of the compound exhibit photoluminescence at 420 nm (λex = 320 nm), making it suitable for OLED applications. Lifetime measurements show 85% emission intensity retention after 500 hours under ambient conditions .
Comparative Analysis with Structural Analogs
1-Methyl vs. 1-Ethyl Derivatives
Ethyl substitution increases metabolic stability compared to methyl analogs. Microsomal assays show t1/2 = 45 min (ethyl) vs. 22 min (methyl) in human liver microsomes .
Iodine vs. Bromine Substituents
The iodine atom improves radiopharmaceutical potential, with a 125I-labeled derivative showing 98% radiochemical purity after 72 hours, versus 83% for the brominated analog .
Future Research Directions
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Catalytic Applications: Explore use in C-H activation reactions as a directing group.
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Theranostic Agents: Develop 124I-labeled versions for PET imaging and targeted therapy.
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Polymer Chemistry: Incorporate into conductive polymers via electropolymerization.
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